molecular formula C12H18FN B13285305 4-fluoro-2-methyl-N-(pentan-3-yl)aniline

4-fluoro-2-methyl-N-(pentan-3-yl)aniline

Cat. No.: B13285305
M. Wt: 195.28 g/mol
InChI Key: DECKUDYEECBJJG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-(pentan-3-yl)aniline (CAS: 1021022-44-5) is a substituted aniline derivative characterized by a fluorine atom at the para position, a methyl group at the ortho position, and a pentan-3-ylamine substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₇FN, with a molecular weight of 195.28 g/mol .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

4-fluoro-2-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-11(5-2)14-12-7-6-10(13)8-9(12)3/h6-8,11,14H,4-5H2,1-3H3

InChI Key

DECKUDYEECBJJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(pentan-3-yl)aniline typically involves the following steps:

    Nitration: The starting material, 4-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the amino group with pentan-3-yl bromide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-Fluoro-2-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluoro-4-methyl-N-(pentan-3-yl)aniline (CAS: 1021077-03-1)
  • Structural Difference : Fluorine is at the meta position (C3) instead of para (C4), and the methyl group is at the para position (C4) relative to the amine.
  • Molecular Weight : Identical (195.28 g/mol) due to the same substituents but different positions .
  • Impact : The meta-fluoro substitution may alter electronic distribution, reducing electron-withdrawing effects compared to the para-fluoro analogue. This could influence reactivity in nucleophilic substitution or binding interactions .
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline (CAS: 1519960-16-7)
  • Structural Difference : Fluorine at C2 and a methoxy group at C3.
  • Molecular Weight : 211.28 g/mol (higher due to methoxy group) .
  • Impact : The methoxy group is electron-donating, counteracting the electron-withdrawing fluorine. This may increase solubility in polar solvents compared to the methyl-substituted analogue .

Functional Group Variations

4-(Methylsulfanyl)-N-(pentan-3-yl)aniline (CAS: 1019512-55-0)
  • Structural Difference : Replaces fluorine with a methylsulfanyl (-SMe) group.
  • Molecular Weight : 209.35 g/mol .
  • This could enhance binding to proteins or enzymes compared to the fluoro analogue .
4-Methoxy-N-(pentan-3-yl)aniline
  • Structural Difference : Methoxy (-OMe) replaces the fluoro and methyl groups.
  • Molecular Weight : 206.15 g/mol .
  • This compound may exhibit different pharmacokinetic properties, such as enhanced metabolic stability .

Steric and Lipophilic Modifications

2,6-Di(pentan-3-yl)aniline (CAS: 948587-90-4)
  • Structural Difference : Two bulky pentan-3-yl groups at C2 and C4.
  • Molecular Weight : 219.37 g/mol .
  • Impact : Increased steric hindrance and lipophilicity may reduce solubility in aqueous media but improve membrane permeability. This structural feature is absent in 4-fluoro-2-methyl-N-(pentan-3-yl)aniline, which has a single alkyl chain .

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